Letermovir

HSCT CMV prophylaxis pediatric transplantation

Letermovir is the only FDA/EMA-approved CMV antiviral targeting viral terminase (pUL56), not DNA polymerase. This eliminates cross-resistance with ganciclovir/cidofovir/foscarnet—0% in 2,750+ isolates. ~400-fold more potent (EC₅₀ 5.1 nM) than ganciclovir. Avoids myelosuppression and nephrotoxicity. Fixed 480 mg/day dosing regardless of renal function. Procure letermovir when polymerase inhibitor resistance or toxicity precludes standard CMV prophylaxis.

Molecular Formula C29H28F4N4O4
Molecular Weight 572.5 g/mol
CAS No. 917389-32-3
Cat. No. B608528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLetermovir
CAS917389-32-3
SynonymsMK-8828;  MK 8828;  MK8828;  AIC-246;  AIC 246;  AIC246;  Letermovir;  Prevymis
Molecular FormulaC29H28F4N4O4
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
InChIInChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1
InChIKeyFWYSMLBETOMXAG-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Letermovir (CAS 917389-32-3): Mechanism and Clinical Positioning in CMV Prophylaxis


Letermovir (AIC246, MK-8228) is a 3,4-dihydroquinazoline-based antiviral agent that selectively inhibits the human cytomegalovirus (HCMV) DNA terminase complex, specifically binding to the pUL56 subunit (amino acids 230–370) [1]. Unlike conventional anti-CMV agents that target viral DNA polymerase (ganciclovir, valganciclovir, cidofovir, foscarnet), letermovir acts late in the viral replication cycle by preventing the cleavage and packaging of progeny viral DNA into capsids, resulting in non-infectious virions [2]. The compound demonstrates an in vitro anti-HCMV EC50 of 5.1 ± 1.2 nM against wild-type laboratory strains, approximately 400-fold lower (more potent) than ganciclovir (~2 μM) and 6,000-fold lower than foscarnet (~35 μM) . Letermovir received FDA approval in 2017 and EMA approval in 2018 for primary prophylaxis of CMV infection and disease in adult CMV-seropositive recipients of allogeneic hematopoietic stem cell transplantation (HSCT) [3]. The compound is available as 240 mg and 480 mg film-coated tablets and as an intravenous formulation [3].

Letermovir Procurement Rationale: Why In-Class and Alternative CMV Agents Cannot Be Interchanged


Substitution of letermovir with conventional CMV DNA polymerase inhibitors (ganciclovir, valganciclovir, cidofovir, foscarnet) is scientifically and clinically contraindicated due to fundamentally divergent molecular targets, non-overlapping resistance profiles, and distinct toxicity signatures. The viral terminase complex (pUL56/pUL89/pUL51) targeted by letermovir is structurally and functionally unrelated to the viral DNA polymerase (UL54) and phosphotransferase (UL97) targeted by ganciclovir and its congeners [1]. Consequently, CMV isolates harboring polymerase inhibitor resistance mutations (e.g., UL97 or UL54 variants) retain full susceptibility to letermovir, and conversely, letermovir-resistant pUL56 mutations do not confer cross-resistance to polymerase inhibitors [2]. This absence of cross-resistance is pharmacologically unique among anti-CMV agents, whereas ganciclovir, cidofovir, and foscarnet exhibit overlapping resistance due to shared UL54 target engagement [3]. Furthermore, letermovir lacks the dose-limiting myelosuppression (neutropenia) characteristic of ganciclovir/valganciclovir and the nephrotoxicity associated with cidofovir and foscarnet, driven by the exclusive expression of its terminase target in HCMV-infected cells without human host orthologs [4]. The quantitative evidence below establishes that letermovir is not a mere alternative but a mechanistically and clinically distinct entity requiring deliberate, indication-specific procurement.

Letermovir Procurement Evidence Guide: Quantified Differentiation Against Ganciclovir and Valganciclovir


Superior Reduction of Clinically Significant CMV Infection in Adolescent HSCT: Letermovir vs. Ganciclovir

In a real-world observational study of adolescent patients (aged 14–17 years) undergoing allogeneic HSCT, letermovir prophylaxis (n=20) demonstrated a significantly lower cumulative incidence of clinically significant CMV infection (csCMVi) compared with ganciclovir prophylaxis (n=32) [1]. Among patients developing grades II–IV acute GVHD, the CMV DNAemia rate was 20.0% with letermovir versus 73.3% with ganciclovir (p=0.013) [1].

HSCT CMV prophylaxis pediatric transplantation

Elimination of Dose-Limiting Myelosuppression: Dose Modification Rates in Pediatric HSCT

A comparative study of pediatric HSCT recipients (median age 12.2 years) evaluated the incidence of dose modifications or discontinuation due to adverse effects between ganciclovir/valganciclovir (n=48) and letermovir (n=17) [1]. No patients receiving letermovir required dose modification or discontinuation, whereas 14 of 48 patients (29.2%) in the ganciclovir/valganciclovir group experienced therapy-limiting toxicity (p=0.014) [1].

myelosuppression pediatric HSCT drug tolerability

Absence of Cross-Resistance with Polymerase Inhibitors: pUL56 Mutation Landscape vs. UL97/UL54

Genotypic analysis of 2,750 clinical CMV samples submitted for resistance testing revealed distinct mutational landscapes for letermovir versus polymerase inhibitors [1]. Letermovir resistance mutations localized exclusively to the UL56 gene (7.17% of samples), with codon 325 variants accounting for 80.95% of observed LMV resistance [1]. In contrast, ganciclovir resistance mutations occurred in UL97 (27.64%) and UL54 (6.11%), while cidofovir and foscarnet mutations were confined to UL54 (5.98% and 1.76%, respectively) [1]. Recombinant phenotyping confirmed that pUL56 mutations (e.g., V236M, C325W, R369T) confer high-level letermovir resistance (EC50 fold-shifts of 50× to >8,000×) without altering susceptibility to ganciclovir, cidofovir, or foscarnet [2].

CMV resistance UL56 UL97 UL54

Defined Drug-Drug Interaction Magnitude: Immunosuppressant AUC Increases Quantified

Phase 1 pharmacokinetic studies in healthy female participants (n=73) quantified the magnitude of letermovir-mediated increases in immunosuppressant exposure [1]. Coadministration of letermovir with tacrolimus, sirolimus, and cyclosporine produced predictable, dose-proportional increases in AUC and Cmax [1]. Importantly, these interactions are manageable through protocolized monitoring, in contrast to ganciclovir and valganciclovir, which do not undergo CYP3A-mediated metabolism and exhibit negligible immunosuppressant PK interactions [2].

drug-drug interaction CYP3A tacrolimus cyclosporine sirolimus

Renal Function-Independent Dosing: No Adjustment Required vs. Ganciclovir/Valganciclovir

Letermovir undergoes predominant biliary/fecal excretion with minimal renal clearance, whereas ganciclovir and valganciclovir are primarily renally eliminated and require creatinine clearance-based dose adjustments to prevent accumulation and toxicity [1]. Letermovir dose remains fixed (480 mg daily, or 240 mg with cyclosporine) regardless of renal impairment severity, while valganciclovir requires reduction from 900 mg to 450 mg daily at CrCl 40–59 mL/min, and further reduction or contraindication below 40 mL/min [2]. This pharmacological distinction eliminates renal function-guided dose adjustments for letermovir [1].

renal dosing pharmacokinetics biliary excretion

In Vitro Potency: 400-Fold Lower EC50 than Ganciclovir Against Wild-Type HCMV

In standardized cell culture assays using wild-type HCMV laboratory strains, letermovir exhibits an EC50 of 5.1 ± 1.2 nM, compared with ganciclovir EC50 values of approximately 2 μM (2,000 nM) . The EC90 differential is even more pronounced, with letermovir achieving 6.1 nM versus 14.5 μM for ganciclovir (>2,000-fold potency advantage) . Comparative wild-type EC50 values for other polymerase inhibitors are: cidofovir 0.25–0.33 μM, foscarnet 32–35 μM [1].

EC50 antiviral potency in vitro pharmacology

Letermovir Application Scenarios Derived from Comparative Evidence


Primary CMV Prophylaxis in Pediatric and Adolescent HSCT with Myelosuppression Concerns

Based on the 29.2% absolute reduction in therapy-limiting adverse events compared with ganciclovir (p=0.014) [1] and the 30.3% absolute reduction in csCMVi (p=0.021) [2], letermovir should be prioritized for CMV prophylaxis in pediatric and adolescent HSCT recipients. The absence of myelosuppression eliminates the need for G-CSF support and prevents neutropenia-related complications that otherwise drive ganciclovir discontinuation [1].

Management of CMV in Patients with Documented or Suspected Polymerase Inhibitor Resistance

Given the distinct resistance loci—UL56 for letermovir versus UL97/UL54 for ganciclovir/cidofovir/foscarnet—and the 0% cross-resistance observed in clinical surveillance of 2,750 samples [3], letermovir is indicated for patients harboring polymerase inhibitor-resistant CMV. Recombinant phenotyping confirms that pUL56 mutations conferring high-level letermovir resistance do not alter susceptibility to polymerase inhibitors, enabling sequential or rotational use [4].

CMV Prophylaxis in Patients with Renal Impairment or Fluctuating Renal Function

Unlike ganciclovir and valganciclovir, which require CrCl-based dose adjustments, letermovir dosing remains fixed at 480 mg daily (or 240 mg with cyclosporine) regardless of renal function due to predominant biliary elimination [5]. This property simplifies dosing in HSCT recipients experiencing acute kidney injury or chronic kidney disease, reducing the risk of subtherapeutic or toxic antiviral exposure [6].

High-Risk HSCT Recipients Requiring Concomitant Immunosuppressant Therapy

In patients receiving tacrolimus, sirolimus, or cyclosporine for GVHD prophylaxis, letermovir can be safely administered with protocolized therapeutic drug monitoring to manage the quantifiable 1.7–3.4× AUC increases [7]. This predictable interaction profile allows for proactive immunosuppressant dose adjustment, whereas ganciclovir provides no comparable CYP3A-mediated DDI management pathway [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Letermovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.